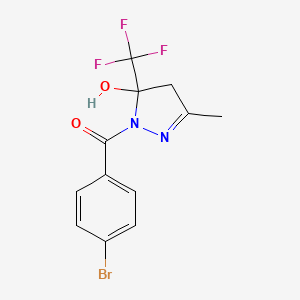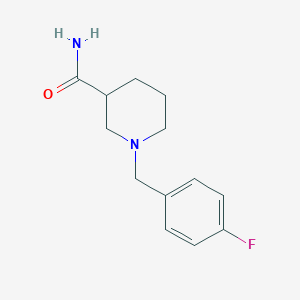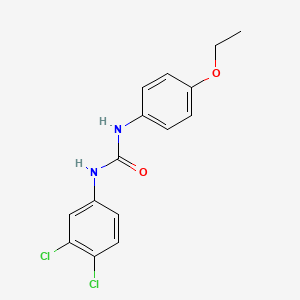![molecular formula C16H23N3O5S B5151913 1-[4-(4-morpholinylsulfonyl)-2-nitrophenyl]azepane](/img/structure/B5151913.png)
1-[4-(4-morpholinylsulfonyl)-2-nitrophenyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-morpholinylsulfonyl)-2-nitrophenyl]azepane, commonly known as MNSPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNSPA is a heterocyclic compound that is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
MNSPA has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. MNSPA has also been studied for its potential applications in the field of molecular imaging and as a diagnostic tool for various diseases. In addition, MNSPA has been studied for its potential applications in the development of new drugs and therapies.
作用機序
The mechanism of action of MNSPA is not fully understood. However, it has been suggested that MNSPA interacts with metal ions, such as copper and zinc, and forms a complex that exhibits fluorescence. The complex can be detected using various spectroscopic techniques, such as fluorescence spectroscopy.
Biochemical and Physiological Effects:
MNSPA has been studied for its biochemical and physiological effects in various biological systems. It has been shown to be non-toxic and biocompatible, making it suitable for use in biological systems. MNSPA has also been shown to selectively detect metal ions in biological samples, which makes it a valuable tool for studying metal ion homeostasis in living organisms.
実験室実験の利点と制限
MNSPA has several advantages for use in lab experiments. It is easy to synthesize and has a high yield and purity. MNSPA is also stable and can be stored for long periods of time. However, MNSPA has some limitations, such as its limited solubility in water and its tendency to form aggregates in solution.
将来の方向性
There are several future directions for the study of MNSPA. One potential direction is the development of new MNSPA derivatives with improved properties, such as increased solubility and selectivity for specific metal ions. Another direction is the application of MNSPA in the development of new diagnostic tools and therapies for various diseases. Additionally, the study of MNSPA in living organisms and its potential effects on metal ion homeostasis could provide valuable insights into the role of metal ions in biological systems.
Conclusion:
In conclusion, MNSPA is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MNSPA have been discussed in this paper. The study of MNSPA has the potential to provide valuable insights into the role of metal ions in biological systems and to contribute to the development of new diagnostic tools and therapies for various diseases.
合成法
MNSPA is synthesized using a specific method that involves the reaction of 4-morpholinylsulfonyl chloride with 2-nitrophenylazepane in the presence of a base. The reaction results in the formation of MNSPA as a yellow solid. The synthesis method has been optimized and modified to improve the yield and purity of MNSPA.
特性
IUPAC Name |
4-[4-(azepan-1-yl)-3-nitrophenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c20-19(21)16-13-14(25(22,23)18-9-11-24-12-10-18)5-6-15(16)17-7-3-1-2-4-8-17/h5-6,13H,1-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUBOYNSTDMKTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Morpholin-4-ylsulfonyl)-2-nitrophenyl]azepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5151839.png)
![3-[1-(2-chlorobenzyl)-4-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B5151847.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide](/img/structure/B5151850.png)
![2-{[2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}benzoic acid](/img/structure/B5151867.png)
![4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5151874.png)

![5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5151893.png)

![(3S*)-4-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-1,3-dimethyl-2-piperazinone](/img/structure/B5151908.png)
![propyl 4-{[4-(benzyloxy)benzoyl]amino}benzoate](/img/structure/B5151925.png)
![methyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5151928.png)
![ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5151936.png)
![ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5151943.png)